Radioligand Binding Affinity (Kd) in Aortic Tissue: HEAT Demonstrates Higher Affinity Than Prazosin
In direct head-to-head comparison studies using aortic tissue from rat and dog, the radiolabeled derivative [¹²⁵I]HEAT consistently displayed a lower dissociation constant (Kd), indicating higher binding affinity for α₁-adrenoceptors, than [³H]prazosin [1].
| Evidence Dimension | Radioligand Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Dog Aorta: 11 pM; Rat Aorta: 15 pM (as [¹²⁵I]HEAT) |
| Comparator Or Baseline | Dog Aorta: 27 pM; Rat Aorta: 22 pM (as [³H]Prazosin) |
| Quantified Difference | Dog Aorta: HEAT affinity is 2.45x higher; Rat Aorta: HEAT affinity is 1.47x higher |
| Conditions | Saturation binding experiments in aortic membrane preparations from dog and rat. |
Why This Matters
Higher radioligand affinity enables detection of lower receptor densities and reduces non-specific binding, critical for quantitative autoradiography and receptor mapping.
- [1] Jones SB, Smith JM, Jones AW, Bylund DB. Alpha-1 adrenergic receptor binding in aortas from rat and dog: comparison of [3H]prazosin and beta-iodo-[125I]-4-hydroxyphenyl-ethyl-aminomethyl-tetralone. J Pharmacol Exp Ther. 1987;241(3):875-881. View Source
